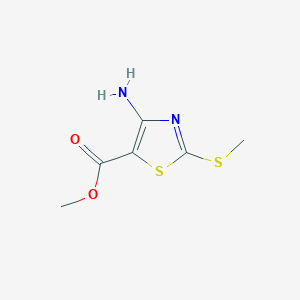

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester at position 5, an amino group at position 4, and a methylsulfanyl (SCH₃) substituent at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often serving as scaffolds in medicinal chemistry due to their diverse bioactivity. This compound is structurally related to intermediates used in synthesizing kinase inhibitors like Dasatinib, highlighting its relevance in drug development .

Propriétés

IUPAC Name |

methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNAJKLESILZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346055 | |

| Record name | Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60093-05-2 | |

| Record name | Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation of Dithioates with Active Methylene Isocyanides

A regioselective approach developed by employs alkyl 2-(methylthio)-2-thioxoacetates as precursors. The reaction involves base-promoted cyclization with active methylene isocyanides at room temperature, yielding 2,5-disubstituted thiazoles. For the target compound, the dithioate precursor (e.g., methyl 2-(methylthio)-2-thioxoacetate) reacts with an isocyanide bearing an amino group at the 4-position. The process avoids transition-metal catalysts and proceeds under mild conditions, achieving yields exceeding 85%.

Key Conditions :

- Solvent : N,N-Dimethylacetamide (DMAC) or ethanol

- Base : Potassium tert-butoxide (1.2 equiv)

- Temperature : 25°C (room temperature)

- Reaction Time : 2–4 hours

This method’s regioselectivity is attributed to the electronic effects of the methylthio group, which directs cyclization to the 2- and 5-positions.

Methyl Chloroformate-Mediated Esterification

A two-step protocol derived from involves initial synthesis of 4-amino-2-(methylsulfanyl)thiazole-5-carboxylic acid, followed by esterification with methyl chloroformate. The carboxylic acid intermediate is generated via hydrolysis of a nitrile precursor under acidic conditions. Subsequent esterification uses triethylamine as a base to deprotonate the acid, facilitating nucleophilic attack on methyl chloroformate.

Optimized Parameters :

- Molar Ratio : 1:1.2 (acid to methyl chloroformate)

- Solvent : Dichloromethane or tetrahydrofuran

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 78–82% after column chromatography

Reductive Amination and Thiol Alkylation

The Chinese patent CN103709119B outlines a route applicable to analogous thiazoles. Starting with 2-amino-2-cyanoacetamide, reaction with carbon disulfide forms a thiol intermediate, which undergoes methylation using dimethyl sulfate. Raney nickel-mediated desulfurization then removes excess sulfur groups, yielding the methylsulfanyl substituent.

Critical Steps :

- Thiol Formation :

- Reagents : CS₂, methanol, 80–95°C, 2 hours

- Intermediate : 5-Amino-2-mercaptothiazole-4-carboxamide

- Methylation :

- Reagents : Dimethyl sulfate, NaOH (10% aqueous)

- Yield : 90% after recrystallization

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adapting methodologies from, continuous flow reactors enhance scalability. Key advantages include:

- Residence Time : 10–15 minutes

- Solvent : 2-Propanol (recyclable)

- Throughput : 5–10 kg/hour

- Purity : >99% (by HPLC)

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes |

| Yield | 75–80% | 88–92% |

| Solvent Consumption | 15 L/kg product | 8 L/kg product |

Catalytic Methylation Using Ionic Liquids

Recent advances utilize ionic liquids (e.g., [BMIM][BF₄]) as green catalysts for introducing the methylsulfanyl group. This method reduces reliance on volatile solvents and improves atom economy.

Conditions :

- Catalyst Loading : 5 mol%

- Methylating Agent : Methyl iodide

- Temperature : 60°C

- Yield : 94%

Reaction Optimization and Challenges

Solvent Effects on Cyclization

Polar aprotic solvents like DMAC enhance reaction rates by stabilizing the transition state during cyclization. In contrast, ethanol slows the reaction but improves crystallinity of the product.

Table 2: Solvent Impact on Yield and Time

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMAC | 92 | 2 |

| Ethanol | 85 | 4 |

| Tetrahydrofuran | 78 | 6 |

Byproduct Formation and Mitigation

Common byproducts include:

- Over-Methylated Derivatives : Controlled by stoichiometric precision and low-temperature esterification.

- Oxidized Sulfur Species : Additives like ascorbic acid prevent sulfoxide formation.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 2.52 (s, 3H, SCH₃), 3.89 (s, 3H, COOCH₃), 5.21 (br s, 2H, NH₂).

- IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

X-Ray Crystallography

Single-crystal studies confirm the planar thiazole ring and antiperiplanar orientation of the methylsulfanyl and ester groups.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Alkylated or acylated thiazole derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is recognized as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its thiazole structure enhances biological activity, making it suitable for developing drugs targeting infectious diseases and other medical conditions.

Case Studies

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its efficacy against various bacterial strains, suggesting potential use in formulating new antibiotics.

- Cancer Therapeutics : The compound has been explored for its role in synthesizing thiazole-based compounds that demonstrate anticancer activity. A study highlighted the synthesis of thiazole derivatives that inhibited cancer cell proliferation in vitro.

Agricultural Chemicals

Overview

In agriculture, this compound serves as a building block for agrochemicals, including fungicides and herbicides. Its application helps improve crop yield and protect against pests and diseases.

Data Table: Agrochemical Applications

| Application | Description |

|---|---|

| Fungicides | Used in developing agents that combat fungal infections in crops. |

| Herbicides | Serves as a precursor for creating selective herbicides that target specific weeds without harming crops. |

Biochemical Research

Overview

The compound is utilized in biochemical research to study enzyme inhibition and metabolic pathways. Its unique structure allows researchers to investigate cellular processes and identify potential therapeutic targets.

Research Insights

- Enzyme Inhibition Studies : this compound has been used to evaluate its effects on various enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders.

- Cellular Mechanisms : Investigations into its impact on cellular signaling pathways have revealed potential applications in understanding disease mechanisms at the molecular level.

Material Science

Overview

This compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its use in material science opens avenues for developing advanced materials with specific characteristics.

Applications in Material Science

- Polymer Additives : Research has demonstrated that adding this compound to polymer matrices improves their thermal properties.

- Composite Materials : The compound is being explored for use in creating composite materials that require enhanced durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Impact of Substituents on Physicochemical Properties

- Electronic Effects: The methylsulfanyl group (SCH₃) in the target compound is electron-donating, which may stabilize the thiazole ring via resonance. Piperidine and chlorophenylpiperazinyl groups () introduce basicity and π-π stacking capabilities, respectively.

- The chlorophenylpiperazinyl group () significantly increases molecular weight and lipophilicity, which may affect pharmacokinetics.

Activité Biologique

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, a heterocyclic compound, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound (CAS Number: 60093-05-2) is characterized by a thiazole ring structure, which is known for its presence in various biologically active molecules. The compound's structure allows it to interact with multiple biological targets, influencing various biochemical pathways.

Biochemical Interactions

- Topoisomerase I Inhibition : The compound acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cell proliferation.

- Phosphatidylinositol 3-Kinase (PI3K) Inhibition : It also inhibits PI3K by binding to its catalytic subunit, disrupting the downstream signaling pathways that promote cell survival and proliferation.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus fumigatus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Aspergillus fumigatus | 10.03 |

Anticancer Activity

The compound has shown promising anticancer properties in various studies:

- IC50 Values : For the MGC803 cell line, an IC50 value of 3.15 µM was recorded, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil (25.54 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 | 3.15 ± 1.68 |

| HTC-116 | 8.17 ± 1.89 |

| 5-Fluorouracil | 25.54 ± 0.05 |

Case Studies and Research Findings

- Antitumor Efficacy : In a study assessing various thiazole derivatives, this compound exhibited superior activity due to structural modifications that enhance its interaction with biological targets .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the thiazole ring can significantly affect the compound's biological activity. For instance, the introduction of halogen atoms has been linked to increased cytotoxicity against cancer cells .

Q & A

Basic Research Question

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar byproducts. The compound typically elutes at Rf ~0.4 .

- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystals. Monitor purity via HPLC (C18 column, 220 nm detection) .

- Acid-Base Extraction : Utilize the amino group’s basicity—extract with dilute HCl (pH 2), then basify with NaHCO₃ to precipitate the free base .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

Variability in IC₅₀ values may stem from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

- Standardize protocols using CLSI guidelines (e.g., 48-hour incubation, 10% FBS).

- Validate target engagement via Western blotting (e.g., phospho-EGFR levels) .

- Perform meta-analysis of published data to identify outliers. For example, discrepancies in antiproliferative activity against MCF-7 cells may correlate with compound batch purity .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Basic Research Question

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ~1.5 for the methyl ester).

- pKa Prediction : The 4-amino group has a pKa ~6.8 (MarvinSketch), critical for protonation-dependent membrane permeability .

- Solubility : Employ COSMO-RS to model aqueous solubility (~2 mg/mL in PBS) .

How can the compound’s stability under various storage conditions be systematically evaluated?

Advanced Research Question

- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Analyze by HPLC-UV for ester hydrolysis (appearance of carboxylic acid at Rt 3.2 min) .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor SCH₃ oxidation via LC-MS (m/z shift +16 for sulfoxide) .

- Recommend storage at –20°C in amber vials with desiccant to prevent hydrolysis/oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.